molecular formula C16H26N2O4S B296763 2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide

2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide

Katalognummer B296763
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: ZKJVYWSBRUMLDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide, commonly known as DMAPT, is a synthetic compound with potential anti-cancer properties. It belongs to the class of sulfonamide compounds and has been extensively studied for its anti-tumor effects. In

Wirkmechanismus

DMAPT exerts its anti-tumor effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, cell survival, and proliferation. DMAPT inhibits the phosphorylation of IκBα, a protein that regulates the activation of NF-κB. This leads to the inhibition of NF-κB transcriptional activity, resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
DMAPT has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and suppression of inflammation. DMAPT has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Moreover, DMAPT has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DMAPT in lab experiments is its specificity towards the NF-κB pathway, which makes it a potent anti-tumor agent. Moreover, DMAPT has been found to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of using DMAPT is its low solubility in water, which makes it difficult to administer in vivo. Additionally, DMAPT has been found to have low bioavailability, which limits its effectiveness in clinical trials.

Zukünftige Richtungen

DMAPT has shown promising results in preclinical studies, and there is a need for further research to explore its potential as an anti-cancer agent. Some of the future directions for DMAPT research include the optimization of its pharmacokinetics and pharmacodynamics, the development of novel formulations to improve its solubility and bioavailability, and the identification of biomarkers to predict its efficacy in cancer patients. Moreover, DMAPT could be explored for its potential in other diseases, such as inflammatory disorders and autoimmune diseases.
Conclusion:
In conclusion, DMAPT is a synthetic compound with potential anti-cancer properties that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore its potential as an anti-cancer agent and its applications in other diseases.

Synthesemethoden

DMAPT can be synthesized in various ways, but the most common method involves the reaction between 3,4-dimethylaniline and methylsulfonyl chloride, followed by the reaction with N-(3-ethoxypropyl)acetamide. The final product is obtained after purification through recrystallization.

Wissenschaftliche Forschungsanwendungen

DMAPT has been extensively studied for its anti-tumor effects in various cancer types, including pancreatic cancer, breast cancer, prostate cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, suppressing angiogenesis, and inhibiting the NF-κB pathway. Moreover, DMAPT has been found to enhance the efficacy of chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C16H26N2O4S

Molekulargewicht

342.5 g/mol

IUPAC-Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(3-ethoxypropyl)acetamide

InChI

InChI=1S/C16H26N2O4S/c1-5-22-10-6-9-17-16(19)12-18(23(4,20)21)15-8-7-13(2)14(3)11-15/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,17,19)

InChI-Schlüssel

ZKJVYWSBRUMLDM-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C

Kanonische SMILES

CCOCCCNC(=O)CN(C1=CC(=C(C=C1)C)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.